![molecular formula C20H18 B15340655 1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
1,2,5,10-Tetramethylindeno[2,1-a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,10-Tetramethylindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives.
Scientific Research Applications
1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.
Mechanism of Action
The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.
Comparison with Similar Compounds
1,2,5,10-Tetramethylindeno[2,1-a]indene is compared with other similar compounds, such as:
Indeno[2,1-a]indene: A simpler analog with fewer methyl groups.
5,10-Dihydroindeno[2,1-a]indene: A hydrogenated version with different chemical properties.
2,2'-Dialkoxy-1,1'-binaphthyl: A structurally related compound with distinct photoluminescent properties.
These compounds differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H18 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2,5,10-tetramethylindeno[2,1-a]indene |
InChI |
InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3 |
InChI Key |
WCHIIWWYFVDLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)
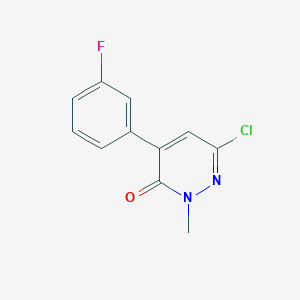

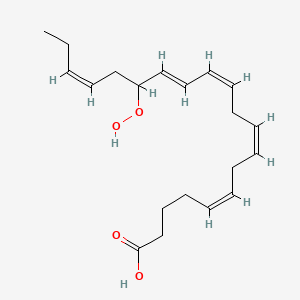
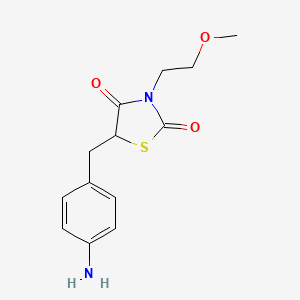
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
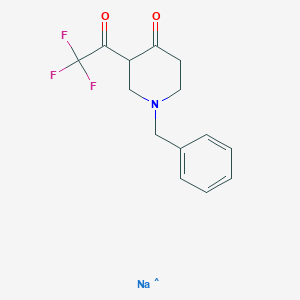
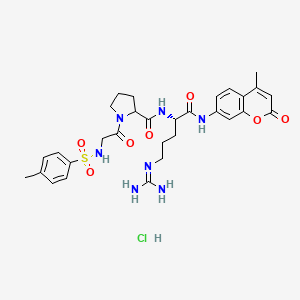
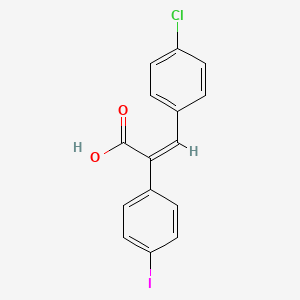
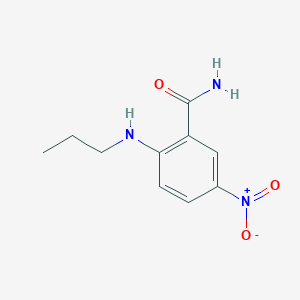
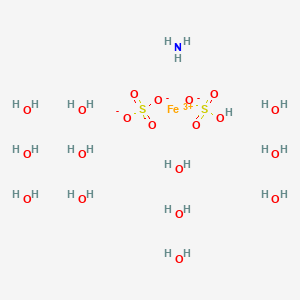
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
